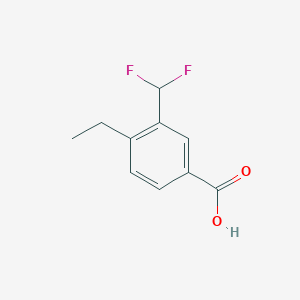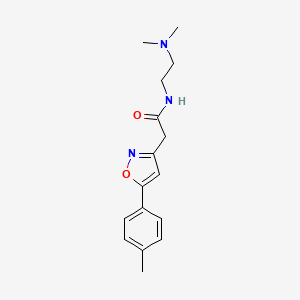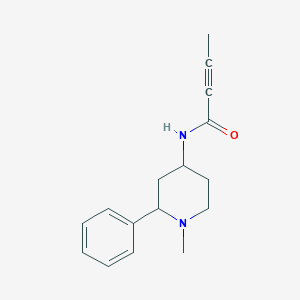
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitazoxanide (NTZ) is a nitrothiazole benzamide derivative . It’s an antiparasitic drug with potent antiviral activity . It was first used in 1975 as an anthelminthic agent against liver trematodes and intestinal cestodes .
Synthesis Analysis
The synthesis of similar compounds involves reacting 2-amino-5-nitrothiazole with a reactive derivative of a carboxylic acid . The preferred reactant is an acid halide, especially the acid chloride .Molecular Structure Analysis
The molecular structure of Nitazoxanide consists of a thiazole ring with basic character and an amide group with acidic character . It presents ampholytic behavior, with pKa values of 6.029 and 9.565 for Compound 1, and 4.945 and 8.127 for Compound 2 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the oxidation of an acyclic aldehyde tautomer of 5-hydroxyniridazole . This reaction is catalyzed by NAD (+)-dependent aldehyde dehydrogenase .Physical And Chemical Properties Analysis
Nitazoxanide has a molecular weight of 307.28 . It has limited aqueous solubility in the pH range of the gastrointestinal tract . Its Log P values indicate a slight affinity for lipid components .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to act as analgesic and anti-inflammatory agents . These properties make them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal drugs.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt.
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have been found to exhibit anticonvulsant and neuroprotective activities . This suggests that they could be used in the treatment of neurological disorders such as epilepsy.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs.
Alkaline Hydrolysis Kinetics
The kinetics of alkaline hydrolysis of “this compound” has been studied . This information is useful in understanding the stability of the compound under alkaline conditions.
Mechanism of Action
Target of Action
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide, also known as Nitazoxanide , is a broad-spectrum antiparasitic and antiviral drug . It primarily targets a wide variety of protozoa and helminths . It has been reported to be effective against a broad range of parasites, including Giardia lamblia, Entamoeba histolytica, Cryptosporidium parvum, and others .
Mode of Action
This compound interacts with its targets by inhibiting the pyruvate ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential to anaerobic energy metabolism . It can also reduce SARS-CoV-2-induced inflammatory reactions through activation of interferon (IFN), restoration of innate immunity, inhibition of the release of pro-inflammatory cytokines, suppression of the mammalian target of rapamycin (mTOR), and induction of autophagic cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates the IFN pathway and is regarded as a potent autophagy activator . It can inhibit the induction of oxidative stress, which causes a cytokine storm and is associated with acute lung injury, acute respiratory distress syndrome, and multi-organ damage .
Pharmacokinetics
This compound is given orally with good bioavailability . It is rapidly hydrolyzed to its active metabolite, tizoxanide . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidneys, bile duct, and feces .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the maturation of viral hemagglutinin at the post-translational step . It can also reduce SARS-CoV-2-induced inflammatory reactions, restore innate immunity, inhibit the release of pro-inflammatory cytokines, suppress mTOR, and induce autophagic cell death .
properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S/c24-18(22-19-20-11-17(27-19)23(25)26)14-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-13(14)15/h1-11H,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGDVDULPGKPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)
![3-(4-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)


![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)
![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)

![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)